![molecular formula C11H7ClF5N3O2S B1409528 Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate CAS No. 1823182-39-3](/img/structure/B1409528.png)
Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
Overview
Description
Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate is a useful research compound. Its molecular formula is C11H7ClF5N3O2S and its molecular weight is 375.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
Triazole derivatives like Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate have been extensively used as antifungal agents . They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes .
Anticancer Potential
The triazole nucleus is capable of interacting with various enzymes and receptors in biological systems, which makes it a valuable scaffold in the design of anticancer drugs . Triazole compounds have been studied for their potential to act as cytotoxic agents under both normoxic and hypoxic conditions .
Antiviral Activity
Some triazole derivatives have shown promising results as antiviral agents . They have been tested for their efficacy against viruses like Herpes simplex, where they exhibit their activity by interfering with viral replication .
Antibacterial Properties
The triazole core structure is also known for its antibacterial properties . It has been used to develop new classes of antibacterial agents that can combat multidrug-resistant pathogens, addressing a critical need in modern medicine .
Antioxidant Effects
Triazoles are known to possess antioxidant properties , which allow them to neutralize free radicals and protect cells against oxidative damage. This property is particularly useful in the prevention of diseases caused by oxidative stress .
Antiepileptic Uses
The versatility of triazole derivatives extends to the treatment of epilepsy. Compounds containing the triazole moiety have been used to develop antiepileptic drugs , which help in controlling seizures .
Anti-inflammatory and Analgesic Applications
Due to their ability to modulate various biological pathways, triazole derivatives are used in the development of anti-inflammatory and analgesic medications . These compounds can help reduce inflammation and alleviate pain .
Antidepressant and Anxiolytic Effects
Triazole-based compounds have been utilized in the creation of antidepressant and anxiolytic drugs . They act on central nervous system receptors to produce calming effects, which can be beneficial for individuals with anxiety and depression .
properties
IUPAC Name |
ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF5N3O2S/c1-2-22-8(21)11(16,17)23-9-19-18-7-6(12)3-5(4-20(7)9)10(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLBEXGOOBNDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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